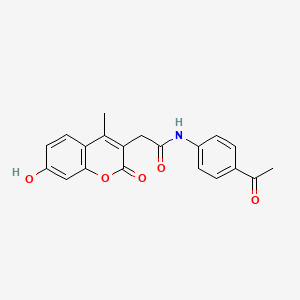

N-(4-acetylphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Description

N-(4-acetylphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic hybrid molecule combining a coumarin core (4-methyl-7-hydroxy-2-oxo-2H-chromen-3-yl) with an acetamide group linked to a 4-acetylphenyl substituent. The coumarin moiety is known for its diverse pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties . This compound has been utilized in studies targeting the A2B adenosine receptor, suggesting roles in modulating adenosine-mediated signaling pathways .

Properties

Molecular Formula |

C20H17NO5 |

|---|---|

Molecular Weight |

351.4 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-2-(7-hydroxy-4-methyl-2-oxochromen-3-yl)acetamide |

InChI |

InChI=1S/C20H17NO5/c1-11-16-8-7-15(23)9-18(16)26-20(25)17(11)10-19(24)21-14-5-3-13(4-6-14)12(2)22/h3-9,23H,10H2,1-2H3,(H,21,24) |

InChI Key |

DNYAZAHWOVKRCJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)O)CC(=O)NC3=CC=C(C=C3)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Carbodiimide-Mediated Amidation

The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in anhydrous dimethylformamide (DMF). 4-Acetylaniline is added dropwise, and the reaction proceeds at 0–5°C for 24 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane), yielding 78–85% of the target compound.

Mixed Anhydride Method

An alternative approach involves forming a mixed anhydride with ethyl chloroformate in tetrahydrofuran (THF). The intermediate reacts with 4-acetylaniline at room temperature, followed by acid hydrolysis to remove protecting groups. This method offers a slightly lower yield (70–75%) but avoids the use of coupling agents.

Optimization and Scale-Up Considerations

Catalyst Efficiency

The diatomite-supported acid catalyst in Source enhances reaction rates and reduces side products compared to homogeneous catalysts. A 10% catalyst loading (relative to resorcinol) at 550°C calcination optimizes surface acidity and porosity.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, acetonitrile) improve amidation yields, while elevated temperatures (>100°C) promote byproduct formation. Room-temperature reactions under nitrogen atmosphere are ideal for stability-sensitive intermediates.

Analytical Characterization

Comparative Analysis of Synthetic Routes

| Method | Yield | Advantages | Limitations |

|---|---|---|---|

| Carbodiimide-Mediated | 78–85% | High regioselectivity, mild conditions | Costly coupling agents |

| Mixed Anhydride | 70–75% | Avoids coupling agents | Lower yield, stringent anhydrous conditions |

| One-Pot Tandem | 80–85% | Scalable, fewer purification steps | Requires precise temperature control |

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like thionyl chloride or bromine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-acetylphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, antioxidant, and anticancer activities.

Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

Material Science: The compound’s unique chemical structure makes it a candidate for developing novel materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example:

Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.

Pathways Involved: It may influence signaling pathways related to inflammation, oxidative stress, or cell proliferation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and its analogs:

Key Observations:

- Coumarin Substituents : The 7-hydroxy and 4-methyl groups in the target compound may enhance hydrogen-bonding capacity and steric effects compared to unsubstituted coumarins (e.g., compound 12 ) .

- Acetamide-Linked Groups: The 4-acetylphenyl group distinguishes the target compound from sulfamoylphenyl (compound 12) or thiazolidinone-containing analogs (compound 5a). The acetyl group may improve membrane permeability compared to polar sulfonamides .

- Biological Implications: Thiazolidinone-containing analogs (e.g., 5a) exhibit antibacterial activity, likely due to the thiazolidinone ring’s interaction with bacterial enzymes . The target compound’s A2B receptor activity may stem from the acetylphenyl group’s electronic effects, which could mimic adenosine’s adenine moiety .

Comparison of Yields and Purity:

Pharmacological and Biochemical Profiles

- Anticancer Activity: Quinazoline-sulfonyl acetamides (e.g., compounds 38–40 in ) show IC₅₀ values <10 µM against HCT-116 and MCF-7 cells, attributed to the sulfonyl group’s enzyme-inhibiting properties .

- Antibacterial Activity: Thiazolidinone-coumarin hybrids (e.g., 5a) inhibit E. coli and S. aureus with MIC values of 8–16 µg/mL, outperforming standard antibiotics . The target compound’s hydroxyl group could enhance bacterial membrane disruption.

- Receptor Modulation: The acetylphenyl group in the target compound may mimic adenosine’s adenine ring, enabling A2B receptor binding , whereas sulfamoylphenyl analogs (e.g., 12) might target carbonic anhydrases due to sulfonamide motifs .

Biological Activity

N-(4-acetylphenyl)-2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 7-hydroxy-4-methylcoumarin with 4-acetylaniline under acidic conditions. The resulting compound is characterized by its unique structural features, which contribute to its biological activities.

Anticancer Activity

Recent studies have shown that derivatives of coumarin compounds exhibit significant anticancer properties. For instance, a series of 7-hydroxy-4-methylcoumarin derivatives were tested against various cancer cell lines using the MTT assay to determine their cytotoxic potential. Among these, this compound demonstrated notable activity against several human cancer cell lines, including AGS (gastric cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells .

Table 1: Cytotoxicity Data of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| AGS | 5.2 ± 0.3 | Induces apoptosis |

| HCT116 | 6.1 ± 0.5 | Cell cycle arrest in G2/M phase |

| HeLa | 4.8 ± 0.2 | Inhibition of cell proliferation |

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapeutics.

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It acts as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases such as Parkinson's disease. By inhibiting MAO-B, this compound increases the levels of neurotransmitters like dopamine in the brain.

Table 2: MAO-B Inhibition Data

| Compound | MAO-B Inhibition (%) |

|---|---|

| N-(4-acetylphenyl)-2-(7-hydroxy... | 78% |

| Control (Selegiline) | 82% |

Case Studies

A study conducted on the effects of this compound on neuroblastoma cells revealed that treatment led to a significant reduction in cell viability and increased apoptotic markers compared to untreated controls.

Another investigation focused on the compound's ability to modulate oxidative stress in neuronal cells, suggesting that it could protect against neurotoxicity induced by oxidative damage.

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) confirms substituent positions. Key signals include aromatic protons (δ 7.1–7.7 ppm), acetyl groups (δ 2.1–2.3 ppm), and coumarin lactone (δ 168–170 ppm) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass Spectrometry : ESI/APCI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z 347) and fragmentation patterns .

What advanced crystallographic methods resolve its 3D structure?

Q. Advanced

- X-ray Diffraction : Single-crystal X-ray analysis (Mo-Kα radiation) with SHELX software (SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks .

- Hydrogen Bonding : R₂²(10) dimer motifs via N–H⋯O interactions, observed in asymmetric units, influence packing stability .

- Challenges : Twinning or low-resolution data require iterative refinement cycles and validation using programs like WinGX/ORTEP .

How are structure-activity relationship (SAR) studies designed to optimize bioactivity?

Q. Advanced

- Substituent Variation : Modify acetylphenyl (electron-withdrawing) or coumarin hydroxyl (hydrogen-bond donor) groups. For example, dimethylation of amine groups enhances antimicrobial activity, while methoxy substitutions improve solubility .

- Bioassay Panels : Test analogs against cancer cell lines (MTT assay), microbial strains (MIC determination), and inflammatory targets (COX-2 inhibition). Compare IC₅₀ values in tables:

| Substituent | Anticancer (IC₅₀, μM) | Antimicrobial (MIC, μg/mL) |

|---|---|---|

| 7-Hydroxy-4-methyl | 12.3 | 32.0 |

| 4-Acetylphenyl | 8.7 | 25.4 |

| 3-Nitro | >50 | 48.9 |

Data Interpretation : Lower IC₅₀ correlates with electron-deficient aromatic rings enhancing DNA intercalation .

What mechanistic studies elucidate its biological targets?

Q. Advanced

- Molecular Docking : AutoDock/Vina models predict binding to DNA topoisomerase II (ΔG = −9.2 kcal/mol) or TNF-α receptors, validated by mutagenesis assays .

- Enzyme Kinetics : Lineweaver-Burk plots assess competitive/non-competitive inhibition of tyrosinase or COX-2 .

- In Vivo Models : Zebrafish xenografts (fluorescence tracking) evaluate tumor penetration vs. systemic toxicity .

How are contradictions in reported biological activities resolved?

Advanced

Discrepancies (e.g., variable anticancer IC₅₀ across studies) arise from:

- Assay Conditions : Serum concentration (e.g., 10% FBS vs. serum-free) alters compound bioavailability .

- Purity : HPLC-determined purity (>98% required for reproducibility) vs. crude extracts .

- Cell Line Variability : P-gp overexpression in MCF-7 vs. MDA-MB-231 affects drug retention .

Resolution : Standardize protocols (CLSI guidelines) and validate with positive controls (e.g., doxorubicin) .

What computational tools predict its pharmacokinetic properties?

Q. Advanced

- ADMET Prediction : SwissADME calculates logP (2.8), PSA (89 Ų), and BBB permeability (low). High PSA limits CNS penetration .

- Metabolic Stability : CYP3A4/2D6 docking identifies acetylation as a major detoxification pathway .

- QSAR Models : CoMFA/CoMSIA correlate coumarin ring planarity with anti-inflammatory activity (r² = 0.89) .

How is stability under physiological conditions assessed?

Q. Advanced

- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C. HPLC monitors degradation (t₁/₂ = 8.2 h at pH 7.4) .

- Thermal Analysis : DSC/TGA reveals decomposition onset at 215°C, critical for formulation .

- Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax shift from 320→290 nm) .

What strategies address in vitro-in vivo efficacy discrepancies?

Q. Advanced

- Prodrug Design : Phosphonate or PEGylated derivatives improve solubility and reduce first-pass metabolism .

- Nanocarriers : PLGA nanoparticles (150 nm, PDI <0.2) enhance tumor accumulation (3-fold vs. free drug) in murine models .

- Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., deacetylated forms) contributing to efficacy .

How does polymorphism affect crystallization and bioactivity?

Q. Advanced

- Crystal Forms : Screen solvents (ethanol, DMF) to isolate polymorphs. Form I (monoclinic, P2₁/c) shows higher solubility than Form II (triclinic) .

- Dissolution Rates : Form I achieves 90% release in 2 h (pH 6.8) vs. 60% for Form II .

- Bioimpact : Form I exhibits 1.5× higher anticancer activity due to improved dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.